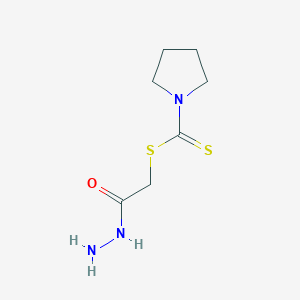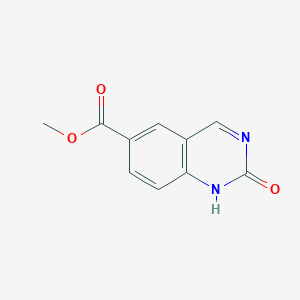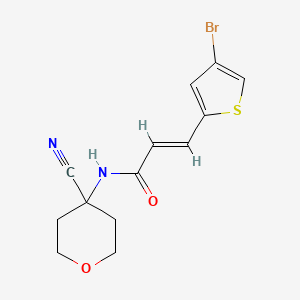![molecular formula C20H20N4O2 B2429228 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one CAS No. 941997-45-1](/img/structure/B2429228.png)
4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a phenyl group, an oxadiazole ring, and a pyrrolidinone ring . These groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group could participate in acid-base reactions, the oxadiazole ring could undergo electrophilic substitution reactions, and the pyrrolidinone ring could be involved in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the dimethylamino group could increase its solubility in organic solvents .Scientific Research Applications
Material Science and Polymer Research
Compounds containing oxadiazole rings, similar to the one in the query, are studied for their applications in material science, particularly in the creation of new polymeric materials. For example, fluorinated poly(1,3,4-oxadiazole-ether-imide)s demonstrate remarkable properties such as high solubility in polar organic solvents, smooth and pinhole-free surface coatings, and excellent thermal stability, with decomposition temperatures above 410°C. These materials also exhibit blue fluorescence, making them suitable for optoelectronic applications (Hamciuc, Hamciuc, & Brumǎ, 2005). Similarly, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been developed, showing high thermal stability and fluorescence properties (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Analytical Chemistry
In analytical chemistry, derivatives of oxadiazole, such as 4-(N,N-dimethylaminosulphonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole, have been used for chiral derivatization and determination of optical purities of compounds via liquid chromatography. This demonstrates the potential of oxadiazole derivatives in enhancing the sensitivity and selectivity of analytical methods for studying complex mixtures and enantiomers (Toyo’oka, Ishibashi, & Terao, 1993).
Organic Synthesis and Medicinal Chemistry
The structural motif of oxadiazoles, including dimethylamino groups, is often explored in the synthesis of compounds with potential biological activities. For instance, thiazolidin-4-ones with dimethylamino substituents have shown antihistaminic activity, suggesting that similar structures could be promising in the development of new therapeutic agents (Diurno et al., 1992). Additionally, pyrazolopyridines containing dimethylaminomethylene groups have exhibited antioxidant, antitumor, and antimicrobial activities, highlighting the diverse biological potentials of these compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23(2)16-10-8-14(9-11-16)19-21-20(26-22-19)15-12-18(25)24(13-15)17-6-4-3-5-7-17/h3-11,15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHAZHKQYDPFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)


![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)

![N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429158.png)




![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2429163.png)

